molecular formula C17H20N4O3S B11392457 Ethyl 4-amino-2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11392457
M. Wt: 360.4 g/mol
InChI Key: MOMLBSZCUQFEHO-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a sulfanyl group attached to a pyrimidine ring

Preparation Methods

The synthesis of ETHYL 4-AMINO-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative.

    Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL 4-AMINO-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-AMINO-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-AMINO-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The amino and carbamoyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit or activate biological pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

ETHYL 4-AMINO-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrimidine derivatives such as:

    2-AMINO-4-METHYL-5-CARBOXYLATE PYRIMIDINE: Similar in structure but lacks the sulfanyl and carbamoyl groups, leading to different chemical and biological properties.

    4-AMINO-6-ARYL-2-[(HETARYLMETHYL) SULFANYL]PYRIMIDINE-5-CARBONITRILES: These compounds have similar sulfanyl and amino groups but differ in the aryl and carbonitrile substituents, affecting their reactivity and applications.

    THIOPYRIMIDINES: These compounds contain a sulfur atom in the pyrimidine ring and exhibit different chemical behaviors and biological activities compared to the ethyl ester derivative.

The uniqueness of ETHYL 4-AMINO-2-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)PYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N4O3S/c1-3-11-7-5-6-8-13(11)20-14(22)10-25-17-19-9-12(15(18)21-17)16(23)24-4-2/h5-9H,3-4,10H2,1-2H3,(H,20,22)(H2,18,19,21)

InChI Key

MOMLBSZCUQFEHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC

Origin of Product

United States

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